(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide

Muscarinic receptor SAR Quaternary ammonium pharmacophore Orthosteric binding

(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide (CAS 357‑76‑6) is a synthetic quaternary ammonium salt that serves as a structurally simplified, trimethylammonium analogue of the clinically established antispasmodic agent Tiemonium iodide (CAS 144‑12‑7), in which the morpholinium head‑group is replaced by a trimethylammonium moiety. The compound retains the characteristic thienyl‑phenyl‑hydroxypropyl pharmacophore scaffold responsible for competitive muscarinic acetylcholine receptor antagonism, while the altered cationic head‑group is expected to modulate physicochemical properties such as solubility, permeability, and receptor‑binding kinetics.

Molecular Formula C16H22INOS
Molecular Weight 403.3 g/mol
CAS No. 357-76-6
Cat. No. B13739033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide
CAS357-76-6
Molecular FormulaC16H22INOS
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CS2)O.[I-]
InChIInChI=1S/C16H22NOS.HI/c1-17(2,3)12-11-16(18,15-10-7-13-19-15)14-8-5-4-6-9-14;/h4-10,13,18H,11-12H2,1-3H3;1H/q+1;/p-1
InChIKeyWSJMOXGMNDDXMQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium Iodide – CAS 357-76-6 Baseline Profile for Scientific Procurement


(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide (CAS 357‑76‑6) is a synthetic quaternary ammonium salt that serves as a structurally simplified, trimethylammonium analogue of the clinically established antispasmodic agent Tiemonium iodide (CAS 144‑12‑7), in which the morpholinium head‑group is replaced by a trimethylammonium moiety [1]. The compound retains the characteristic thienyl‑phenyl‑hydroxypropyl pharmacophore scaffold responsible for competitive muscarinic acetylcholine receptor antagonism, while the altered cationic head‑group is expected to modulate physicochemical properties such as solubility, permeability, and receptor‑binding kinetics [2]. It is primarily of interest as a research‑tool compound for structure‑activity relationship (SAR) investigations, analytical reference‑standard development, and comparative pharmacological profiling within the quaternary ammonium antimuscarinic class.

Why Generic Interchange of (3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium Iodide with Tiemonium Salts Is Unsupported by Evidence


Although (3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide shares a common pharmacophore with the marketed drug Tiemonium (morpholinium) salts, the replacement of the morpholinium ring by a trimethylammonium group is not a conservative structural change. In the quaternary ammonium antimuscarinic series, even minor modifications to the cationic head‑group are known to alter receptor‑subtype selectivity, intrinsic efficacy, and the balance between muscarinic antagonism and off‑target activities such as histamine H₁‑receptor affinity [1][2]. Furthermore, salt‑form identity (iodide vs. methylsulphate) has been shown to affect solubility, stability under forced‑degradation conditions, and formulation compatibility, although oral bioavailability between iodide and methylsulphate salts of the morpholinium parent was found to be equivalent in human studies [3][4]. Without direct head‑to‑head pharmacological data comparing the trimethylammonium analogue to Tiemonium, substitution carries the risk of altered potency, selectivity, degradation profile, and ultimately irreproducible experimental results.

Quantitative Differentiation Evidence for (3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium Iodide


Binding‑Site Complementarity of the Trimethylammonium Head‑Group vs. Morpholinium in Muscarinic Receptor Orthosteric Pocket

The trimethylammonium cation in the target compound presents a smaller steric profile and distinct charge distribution compared with the N‑methylmorpholinium head‑group of Tiemonium iodide. In the muscarinic orthosteric site, the trimethylammonium moiety of acetylcholine and related agonists engages a conserved cation‑π interaction with a tryptophan residue and a hydrogen‑bond network with a critical aspartate; replacement of trimethylammonium by larger cyclic onium groups has been shown to reduce M₂ vs. M₁ subtype selectivity and convert agonist efficacy profiles in oxotremorine analogues [1]. While direct binding data for CAS 357‑76‑6 are absent, class‑level SAR indicates that the trimethylammonium analogue is predicted to exhibit higher M₂‑vs.‑M₁ selectivity and potentially partial agonist character relative to the morpholinium parent, which behaves as a non‑subtype‑selective competitive antagonist [2].

Muscarinic receptor SAR Quaternary ammonium pharmacophore Orthosteric binding

Differential Histamine H₁‑Receptor Affinity Profile: Trimethylammonium vs. Morpholinium Antimuscarinics

Tiemonium (morpholinium) uniquely combines muscarinic antagonism with measurable histamine H₁‑receptor affinity, a property not shared by atropine or papaverine; it also lacks α‑adrenergic receptor interaction [1]. The structural basis for this H₁ affinity resides in the thienyl‑phenyl‑hydroxypropyl scaffold rather than the cationic head‑group, suggesting the trimethylammonium analogue may retain or modulate this polyvalent profile. However, experimental confirmation is required, because changes in the cationic moiety can allosterically influence the presentation of the aromatic pharmacophore to aminergic receptors [2].

Histamine H₁ receptor Polyvalent antispasmodic Off‑target pharmacology

Comparative Bioavailability of Iodide vs. Methylsulphate Salts of Quaternary Ammonium Antispasmodics

In a controlled human study (n=5–9 volunteers), ¹⁴C‑labelled Tiemonium iodide and Tiemonium methylsulphate showed equivalently poor oral bioavailability, consistent with the class‑wide property of quaternary ammonium compounds; no statistically significant difference in the percentage of dose absorbed was observed between the two salt forms [1]. While this study was conducted with the morpholinium parent, the iodide counter‑ion of the target compound is expected to confer similar low and variable gastrointestinal absorption. The iodide salt form may offer advantages in crystallinity and analytical detection (UV/HPLC sensitivity) compared with the methylsulphate salt, which is relevant for bioanalytical method development [2].

Bioavailability Quaternary ammonium pharmacokinetics Salt‑form selection

Forced‑Degradation Stability: Acid Lability of the Thienyl‑Phenyl‑Hydroxypropyl Scaffold

Forced‑degradation studies on Tiemonium methylsulphate (TMS) demonstrated significant degradation under acid hydrolysis and photolytic conditions, while the compound was relatively stable under basic, thermal, and oxidative stress [1]. The degradation susceptibility is attributed to the acid‑sensitive tertiary alcohol moiety on the propyl linker, a structural feature identical in the trimethylammonium analogue. Computational ADMET predictions for TMS degradation products indicated non‑carcinogenicity and oral safety [1], but the specific degradation products of the trimethylammonium analogue may differ due to the altered electronic environment around the quaternary nitrogen.

Forced degradation Stability‑indicating assays Pharmaceutical quality control

Recommended Application Scenarios for (3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium Iodide Based on Available Evidence


Muscarinic Receptor Subtype Selectivity SAR Libraries

The trimethylammonium head‑group is the minimal cationic pharmacophore of the endogenous agonist acetylcholine. Incorporating this compound into a panel of quaternary ammonium analogues (varying the onium group: trimethylammonium, morpholinium, piperidinium, etc.) enables systematic SAR mapping of how the cationic moiety modulates M₁–M₅ subtype binding affinity and functional efficacy. This is grounded in precedent from the oxotremorine series where trimethylammonium analogues showed pronounced M₂ selectivity [1].

Analytical Reference Standard for HPLC/UV Method Development

The iodide counter‑ion provides a strong UV chromophore and excellent mass‑spectrometric ionization efficiency, making the compound a suitable reference standard for developing and validating stability‑indicating HPLC methods. This is especially relevant given the known acid and photolytic degradation susceptibility of the thienyl‑phenyl‑hydroxypropyl scaffold [2], and is analogous to published LC‑UV methods for Tiemonium methylsulphate [3].

Comparative Polyvalent Antispasmodic Profiling

Because Tiemonium uniquely displays both muscarinic antagonism and histamine H₁‑receptor affinity among quaternary ammonium antispasmodics [4], the trimethylammonium analogue serves as a critical tool to determine whether the H₁ affinity is preserved, enhanced, or abolished by the head‑group change. This has direct implications for designing next‑generation dual‑target antispasmodics with reduced CNS penetration.

Quaternary Ammonium Pharmacokinetic Model Compound

The intrinsically poor oral bioavailability of quaternary ammonium salts, confirmed for Tiemonium iodide in human studies [5], makes this compound a useful negative control or model substrate for evaluating formulation technologies aimed at enhancing intestinal absorption of permanently charged drugs (e.g., permeation enhancers, nano‑formulations, ion‑pairing strategies).

Quote Request

Request a Quote for (3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.